

# In-Depth Technical Guide: Ro 22-3245 (CAS Number 76988-39-1)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ro 22-3245

Cat. No.: B1662744

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ro 22-3245**, with the Chemical Abstracts Service (CAS) number 76988-39-1, is a pyrimido[5,4-d]benzazepine derivative that has been investigated for its anxiolytic properties. Its systematic name is 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][1]benzazepine.<sup>[2]</sup> Early preclinical studies in the 1980s identified **Ro 22-3245** as a potent compound with a pharmacological profile suggestive of a mechanism of action related to the benzodiazepine class of drugs. This document provides a comprehensive overview of the available technical data on **Ro 22-3245**, including its pharmacological effects, and where available, detailed experimental methodologies.

## Physicochemical Properties

A summary of the key physicochemical properties of **Ro 22-3245** is presented in Table 1. The compound's solubility in dimethyl sulfoxide (DMSO) makes it suitable for use in a variety of in vitro experimental settings.

| Property          | Value                                                            |
|-------------------|------------------------------------------------------------------|
| CAS Number        | 76988-39-1                                                       |
| Systematic Name   | 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]<br>[1]benzazepine |
| Molecular Formula | C <sub>18</sub> H <sub>11</sub> Cl <sub>2</sub> N <sub>3</sub>   |
| Molecular Weight  | 340.21 g/mol                                                     |
| Solubility        | Soluble in DMSO                                                  |

## Pharmacological Profile

Preclinical investigations have demonstrated that **Ro 22-3245** exhibits a pharmacological profile characteristic of an anxiolytic agent. The primary mechanism of action is suggested to be through modulation of the GABA-A receptor complex, similar to benzodiazepines like diazepam.

## In Vitro Binding Affinity

**Ro 22-3245** has been shown to be a potent displacer of [<sup>3</sup>H]diazepam in binding assays, indicating a high affinity for the benzodiazepine binding site on the GABA-A receptor.

Table 2: In Vitro [<sup>3</sup>H]Diazepam Binding Affinity

| Compound   | Relative Potency vs. Diazepam |
|------------|-------------------------------|
| Ro 22-3245 | More Potent                   |

## In Vivo Pharmacological Activity

In vivo studies in animal models have further characterized the anxiolytic and anticonvulsant effects of **Ro 22-3245**.

Table 3: In Vivo Pharmacological Activity

| Test                         | Species | Effect                   | Relative Potency vs. Diazepam |
|------------------------------|---------|--------------------------|-------------------------------|
| Anti-Pentylenetetrazole Test | Mouse   | Anticonvulsant           | More Potent                   |
| Inclined Screen Test         | Mouse   | Muscle Relaxant/Sedative | Less Active                   |

## Experimental Protocols

While the original publications on **Ro 22-3245** provide limited detail on the experimental methodologies, the following represents standardized protocols for the key assays used to characterize this compound, based on common practices during the period of its initial investigation.

### [<sup>3</sup>H]Diazepam Binding Assay

This in vitro assay is used to determine the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor.

#### Experimental Workflow: [<sup>3</sup>H]Diazepam Binding Assay



[Click to download full resolution via product page](#)

Caption: Workflow for a competitive [<sup>3</sup>H]diazepam binding assay.

Methodology:

- **Membrane Preparation:** Whole brains or specific brain regions (e.g., cortex) from rodents are homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the crude membrane fraction, which is subsequently washed and resuspended.
- **Binding Reaction:** The membrane preparation is incubated with a fixed concentration of [<sup>3</sup>H]diazepam and varying concentrations of the test compound (**Ro 22-3245**) or a reference compound (e.g., unlabeled diazepam).
- **Separation:** The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a liquid scintillation counter.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is then determined.

## Anti-Pentylenetetrazole (PTZ) Seizure Test

This *in vivo* model is used to assess the anticonvulsant activity of a compound.

Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic-tonic seizures.

Experimental Workflow: Anti-Pentylenetetrazole Test



[Click to download full resolution via product page](#)

Caption: Workflow for the anti-pentylenetetrazole seizure test.

#### Methodology:

- Animals: Male mice are typically used.
- Drug Administration: Animals are pre-treated with the test compound (**Ro 22-3245**) or vehicle control, usually via intraperitoneal (i.p.) or oral (p.o.) administration.
- Seizure Induction: After a specific pretreatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered, often subcutaneously (s.c.).
- Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, which are typically characterized by clonic and tonic convulsions.

- Data Analysis: The dose of the test compound that protects 50% of the animals from seizures (the ED50) is calculated.

## Inclined Screen Test

This test is used to evaluate the muscle relaxant and sedative effects of a compound.

### Experimental Workflow: Inclined Screen Test



[Click to download full resolution via product page](#)

Caption: Workflow for the inclined screen test.

### Methodology:

- Apparatus: A wire mesh screen is set at a fixed angle (e.g., 60 degrees).
- Procedure: Mice are administered the test compound or vehicle. After a set time, each mouse is placed on the inclined screen.
- Scoring: The ability of the mouse to remain on the screen for a predetermined amount of time is recorded. A mouse that falls off the screen is considered to have shown a positive

response.

- Data Analysis: The dose that causes 50% of the animals to fall off the screen (the ED50) is calculated as an index of motor impairment.

## Signaling Pathway

The available data strongly suggest that **Ro 22-3245** acts as a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines.

Proposed Signaling Pathway of **Ro 22-3245**



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **Ro 22-3245** at the GABA-A receptor.

Binding of **Ro 22-3245** to the benzodiazepine site on the GABA-A receptor is thought to allosterically modulate the receptor, increasing the affinity of the primary neurotransmitter, gamma-aminobutyric acid (GABA), for its binding site. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability, which manifests as anxiolytic, anticonvulsant, and sedative effects.

## Conclusion

**Ro 22-3245** is a potent pyrimido[5,4-d]benzazepine with a pharmacological profile consistent with that of an anxiolytic agent acting via positive allosteric modulation of the GABA-A receptor. Its greater potency in anticonvulsant tests compared to its sedative effects, relative to diazepam, suggested a potentially favorable therapeutic window. While this compound was selected for further development, detailed information regarding its clinical progression is not readily available in the public domain. The information presented in this guide, compiled from early preclinical studies, provides a foundational understanding of the pharmacological characteristics of **Ro 22-3245** for the scientific and drug development community.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro 22-3245 (76988-39-1) for sale [vulcanchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Ro 22-3245 (CAS Number 76988-39-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1662744#ro-22-3245-cas-number-76988-39-1>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)